molecular formula C14H14F2N4O2 B2437238 1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1105199-16-3

1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No. B2437238
CAS RN: 1105199-16-3
M. Wt: 308.289
InChI Key: WLJKTUUYUUZPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as DFP-10825, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Inhibition of Chitin Synthesis

Research on structurally similar compounds, such as diflubenzuron, indicates their role in inhibiting chitin synthesis in insects. Diflubenzuron, for instance, demonstrates virtually complete inhibition of chitin synthesis in the cuticle of larvae shortly after application, without affecting chitinase activity. This action explains the insecticidal effect as an inhibition of chitin synthesis rather than an activation of chitin degradation. Such compounds are of interest for their potential use in controlling pest populations without the use of traditional insecticides that may have broader environmental impacts (Deul, Jong, & Kortenbach, 1978).

Acyl-CoA:cholesterol Acyltransferase Inhibitors

A study on ureidopyridazine derivatives, including those with a phenyl ring substituted at specific positions, showed their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). These compounds were synthesized and tested for their ability to inhibit ACAT, an enzyme involved in cholesterol metabolism, indicating their potential application in treating hypercholesterolemia and related cardiovascular diseases (Gelain et al., 2006).

Synthesis and Structural Studies

The synthesis and structural analysis of related pyrido[2,3-d]pyrimidine compounds, such as 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, have been reported. These studies involve determining the molecular structure through various spectroscopic methods and X-ray diffraction, highlighting the research interest in understanding the structural properties of such compounds for further pharmaceutical or material science applications (Sun et al., 2022).

Electro-optic Properties

Research into chalcone derivatives, which share a core structural similarity to the query compound, has assessed their electro-optic properties. These properties include assessments of electronic, optical, and nonlinear optical characteristics, indicating potential applications in optoelectronic device fabrication (Shkir et al., 2018).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2/c15-10-4-5-12(11(16)9-10)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJKTUUYUUZPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

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